

An In-depth Technical Guide to the Synthesis of Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc, chemically known as tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a valuable bifunctional molecule widely utilized in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc-protected secondary amine and a primary alcohol, making it an important building block. Notably, it serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, facilitating the synthesis of these targeted protein degraders. The single polyethylene glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecules. This guide provides a detailed overview of the synthesis of Methylamino-PEG1-Boc, focusing on a reliable two-step synthetic route, complete with experimental protocols and characterization data.

Physicochemical Properties

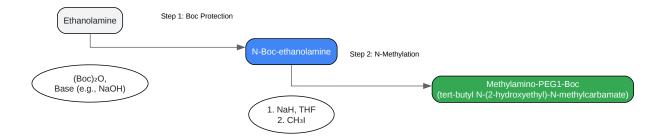
A summary of the key physicochemical properties of **Methylamino-PEG1-Boc** is presented in the table below.



Property	Value	
Chemical Name	tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate	
Synonyms	Methylamino-PEG1-Boc, N-Boc-N-methylethanolamine	
CAS Number	57561-39-4	
Molecular Formula	C ₈ H ₁₇ NO ₃	
Molecular Weight	175.23 g/mol	
Appearance	Colorless to light yellow oil	
Boiling Point	120-126 °C at 4 mmHg	
Density	1.037 g/cm ³	
Solubility	Soluble in dichloromethane, slightly soluble in water.	

Synthetic Pathway

The synthesis of **Methylamino-PEG1-Boc** is most reliably achieved through a two-step process commencing with the Boc-protection of ethanolamine, followed by the N-methylation of the resulting carbamate. This method offers high selectivity and generally proceeds with good yields.





Click to download full resolution via product page

Caption: Two-step synthesis of Methylamino-PEG1-Boc.

Experimental Protocols

Step 1: Synthesis of tert-butyl N-(2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

This procedure outlines the protection of the amino group of ethanolamine using di-tert-butyl dicarbonate.

Materials:

- Ethanolamine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 eq.) in a 1:1 mixture of water and dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of sodium hydroxide (1.1 eq.) in water, maintaining the temperature at 0 °C.



- To the stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.05 eq.) in dichloromethane dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl N-(2-hydroxyethyl)carbamate as a colorless to pale yellow oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (Methylamino-PEG1-Boc)

This protocol is adapted from procedures for the N-methylation of Boc-protected amino acids and amino alcohols.[1]

Materials:

- tert-butyl N-(2-hydroxyethyl)carbamate
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)



Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a dry, argon-flushed round-bottom flask equipped with a magnetic stirrer, add tert-butyl N-(2-hydroxyethyl)carbamate (1.0 eq.) and dissolve in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow for the cessation of hydrogen gas evolution between additions.
- Stir the resulting suspension at 0 °C for 30 minutes.
- Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
- Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, **Methylamino-PEG1-Boc**, as a colorless oil.

Quantitative Data

The following tables summarize the expected yields and characterization data for the synthesis of **Methylamino-PEG1-Boc**.

Table 1: Reaction Yields



Step	Product	Typical Yield
1	tert-butyl N-(2- hydroxyethyl)carbamate	>95%
2	tert-butyl N-(2-hydroxyethyl)-N- methylcarbamate	70-85%

Table 2: ¹H NMR Spectroscopic Data for **Methylamino-PEG1-Boc** (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.75	t	2H	-CH ₂ -OH
3.40	t	2H	-N-CH ₂ -
2.90	S	3H	-N-CH₃
2.50 (broad)	s	1H	-ОН
1.45	s	9H	-C(CH ₃) ₃

Table 3: ¹³C NMR Spectroscopic Data for **Methylamino-PEG1-Boc** (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
156.5	C=O (carbamate)
79.5	-C(CH₃)₃
61.0	-CH2-OH
51.5	-N-CH ₂ -
35.0	-N-CH₃
28.4	-С(СНз)з

Conclusion



The two-step synthesis of **Methylamino-PEG1-Boc** presented in this guide offers a reliable and scalable method for producing this key building block for PROTACs and other advanced pharmaceutical compounds. The protocols provided, along with the tabulated quantitative data, serve as a comprehensive resource for researchers in the field of drug discovery and development. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Methylation of Boc amino acids Lokey Lab Protocols [lokeylab.wikidot.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Methylamino-PEG1-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608982#synthesis-of-methylamino-peg1-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com